![molecular formula C12H18HgNO4 B1209489 [4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate CAS No. 71861-55-7](/img/structure/B1209489.png)
[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate is a compound that combines the properties of polyethylene glycol and mercuribenzamide. Polyethylene glycol is a versatile polymer known for its hydrophilicity and biocompatibility, while mercuribenzamide is a compound containing mercury, which can form strong bonds with various functional groups. This combination results in a compound with unique properties that can be utilized in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate typically involves the following steps:
Preparation of Methoxypolyethylene Glycol: Polyethylene glycol is synthesized through the ring-opening polymerization of ethylene oxide in the presence of methanol or water as an initiator.
Formation of Mercuribenzamide: Mercuribenzamide is prepared by reacting 4-hydroxybenzamide with a mercury-containing reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The mercury-containing moiety can be reduced to form mercury-free derivatives.
Substitution: The hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Mercury-free derivatives and alcohols.
Substitution: Alkylated or acylated derivatives.
科学研究应用
[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate has a wide range of applications in scientific research:
作用机制
The mechanism of action of [4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate involves its ability to form strong bonds with various functional groups. The polyethylene glycol moiety enhances solubility and biocompatibility, while the mercuribenzamide moiety allows for specific interactions with target molecules. This combination enables the compound to act as an effective carrier for drugs and other bioactive molecules .
相似化合物的比较
Similar Compounds
Methoxypolyethylene glycol-epoetin beta: A PEGylated protein used to stimulate erythropoiesis.
Methoxypolyethylene glycol-curcumin: A conjugate used for drug delivery in colonic diseases.
Polyethylene glycol: A versatile polymer used in various applications.
Uniqueness
[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate is unique due to its combination of polyethylene glycol and mercuribenzamide, which provides both biocompatibility and specific binding capabilities. This makes it particularly useful in applications requiring targeted delivery and stable complex formation.
属性
CAS 编号 |
71861-55-7 |
|---|---|
分子式 |
C12H18HgNO4 |
分子量 |
440.87 g/mol |
IUPAC 名称 |
[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate |
InChI |
InChI=1S/C12H16NO3.Hg.H2O/c1-15-9-10-16-8-7-13-12(14)11-5-3-2-4-6-11;;/h3-6H,7-10H2,1H3,(H,13,14);;1H2 |
InChI 键 |
WCTOLAWQWWNYTM-UHFFFAOYSA-N |
SMILES |
COCCOCCNC(=O)C1=CC=C(C=C1)[Hg].O |
规范 SMILES |
COCCOCCNC(=O)C1=CC=C(C=C1)[Hg].O |
同义词 |
N-(methoxypolyethylene glycol)-4-hydroxymercuribenzamide N-(methoxypolyethylene glycol)-p-hydroxymercuribenzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


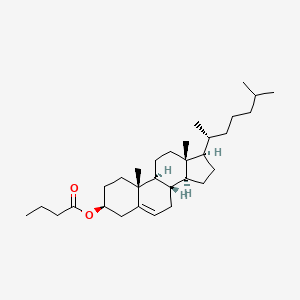


![1,6-Dimethyl-4-oxo-4,6,7,8-tetrahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1209412.png)
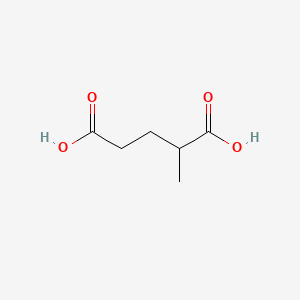
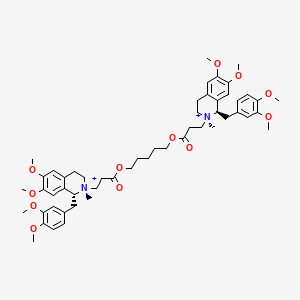

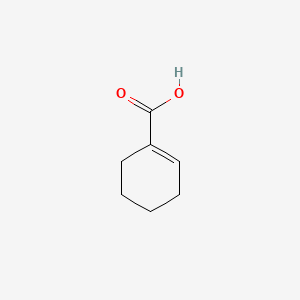
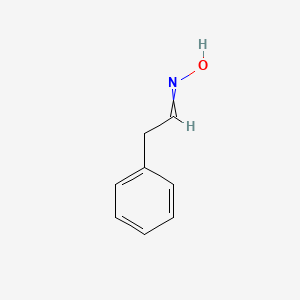
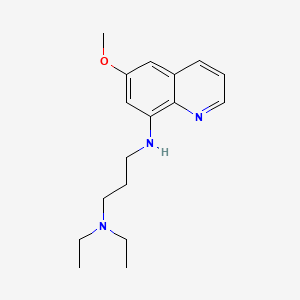
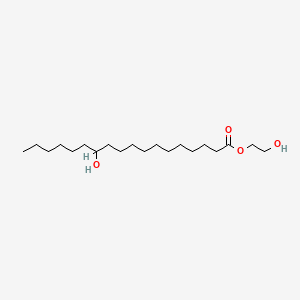
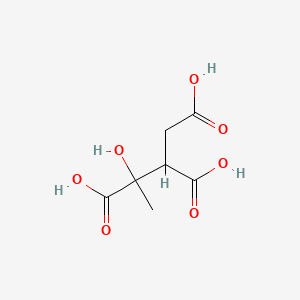

![5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1209430.png)
